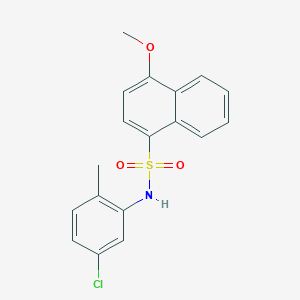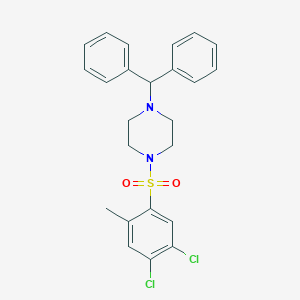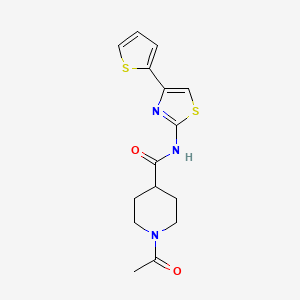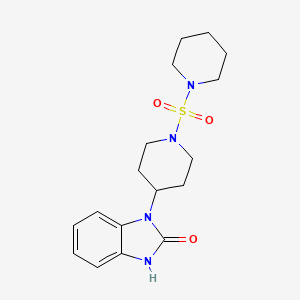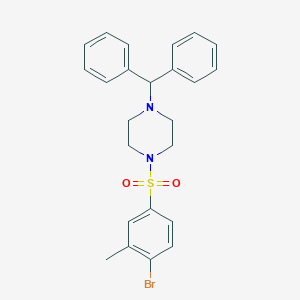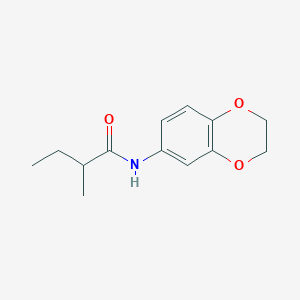![molecular formula C18H12N2OS B7547007 N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide](/img/structure/B7547007.png)
N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide, also known as TPCA-1, is a small molecule inhibitor of the NF-κB pathway. NF-κB is a transcription factor that plays a crucial role in regulating immune response, inflammation, and cell survival. Dysregulation of NF-κB has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. TPCA-1 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mécanisme D'action
N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide inhibits the NF-κB pathway by targeting the kinase IKKβ, which is a key regulator of NF-κB activation. IKKβ phosphorylates the inhibitor protein IκB, leading to its degradation and subsequent translocation of NF-κB to the nucleus, where it activates the transcription of various genes involved in immune response, inflammation, and cell survival. N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide inhibits IKKβ by binding to its ATP-binding site, thereby preventing its phosphorylation and activation.
Biochemical and Physiological Effects:
N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide has been shown to inhibit NF-κB activation and downstream gene expression in various cell types, including cancer cells, immune cells, and endothelial cells. N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in response to various stimuli, such as lipopolysaccharide and tumor necrosis factor alpha. In addition, N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide is its specificity for IKKβ, which allows for targeted inhibition of the NF-κB pathway without affecting other signaling pathways. Another advantage is its potency, with an IC50 value in the low nanomolar range. However, one limitation of N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide is its poor solubility in aqueous solutions, which can limit its use in in vivo studies.
Orientations Futures
For N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide research include:
1. Optimization of N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide analogs with improved solubility and pharmacokinetic properties for in vivo studies.
2. Evaluation of N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide in combination with other therapeutic agents, such as chemotherapy and immunotherapy, for enhanced efficacy in cancer treatment.
3. Investigation of N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide in preclinical models of other diseases, such as infectious diseases and neurodegenerative diseases, where NF-κB dysregulation has been implicated.
4. Elucidation of the molecular mechanisms underlying N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide's effects on cell proliferation, apoptosis, and immune response.
5. Development of biomarkers for patient selection and monitoring of N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide therapy in clinical trials.
Méthodes De Synthèse
N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide can be synthesized using a two-step reaction starting from 3-bromoaniline. In the first step, 3-bromoaniline is reacted with ethynylpyridine in the presence of a palladium catalyst to form 3-(2-pyridin-2-ylethynyl)aniline. In the second step, 3-(2-pyridin-2-ylethynyl)aniline is reacted with thiophene-2-carboxylic acid chloride in the presence of a base to form N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide.
Applications De Recherche Scientifique
N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide has been extensively studied in preclinical models of cancer, autoimmune disorders, and inflammatory diseases. In cancer, N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and pancreatic cancer cells. N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In autoimmune disorders, N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide has been shown to suppress the production of pro-inflammatory cytokines and reduce the severity of disease in preclinical models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
In inflammatory diseases, N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide has been shown to reduce inflammation and tissue damage in preclinical models of sepsis, acute lung injury, and pancreatitis.
Propriétés
IUPAC Name |
N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS/c21-18(17-8-4-12-22-17)20-16-7-3-5-14(13-16)9-10-15-6-1-2-11-19-15/h1-8,11-13H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJKGEIMVUDYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C#CC2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methoxyphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B7546928.png)
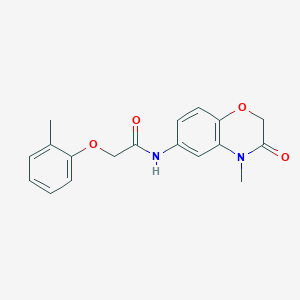

![2-Hydroxy-4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid](/img/structure/B7546957.png)
![(2R)-2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7546960.png)
![1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one](/img/structure/B7546972.png)
![(2S)-2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7546985.png)
